molecular formula C8H13F5O B062451 7,7,8,8,8-Pentafluorooctan-1-ol CAS No. 161981-34-6

7,7,8,8,8-Pentafluorooctan-1-ol

Cat. No. B062451
CAS RN: 161981-34-6
M. Wt: 220.18 g/mol
InChI Key: JVIIYFXMBLZGQO-UHFFFAOYSA-N
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Description

Synthesis Analysis

Research on the synthesis of closely related fluorinated compounds provides insights into the potential synthetic routes for 7,7,8,8,8-Pentafluorooctan-1-ol. For example, the study of fluorotelomer alcohols highlights the role of fluorinated intermediates in synthesizing complex fluorinated structures through processes like telomerization or radical-initiated reactions (Larsen et al., 2006). These methods may be applicable to the synthesis of 7,7,8,8,8-Pentafluorooctan-1-ol by adjusting the carbon chain length and fluorination degree.

Molecular Structure Analysis

The molecular structure of fluorinated compounds is significantly influenced by the presence of fluorine atoms, which affect the compound's electronic properties and molecular geometry. For instance, studies on the structure of fluorinated ketones and alcohols using spectroscopic methods and density functional theory (DFT) calculations reveal how fluorination impacts hydrogen bonding, vibrational frequencies, and the overall stability of the compound (Zahedi-Tabrizi et al., 2006). These findings can be extrapolated to understand the structural nuances of 7,7,8,8,8-Pentafluorooctan-1-ol.

Chemical Reactions and Properties

Fluorinated compounds exhibit unique reactivity due to the electronegativity and size of the fluorine atoms. For example, the reactivity of perfluorinated alcohols with nucleophiles and their participation in substitution reactions provide insights into the chemical behavior of 7,7,8,8,8-Pentafluorooctan-1-ol (Kvíčala et al., 2010). These reactions could be crucial for further functionalization or transformation of the alcohol into more complex molecules.

Physical Properties Analysis

The introduction of fluorine atoms into organic compounds often leads to changes in their physical properties, such as boiling points, solubility, and thermal stability. Research on similar fluorinated alcohols and their derivatives provides valuable information on how fluorination affects these properties. The analysis of the physical properties of such compounds can offer predictions on the behavior of 7,7,8,8,8-Pentafluorooctan-1-ol under various conditions.

Chemical Properties Analysis

The chemical properties of fluorinated compounds, including acidity, basicity, and reactivity towards different chemical reagents, are significantly influenced by the presence and positioning of fluorine atoms. Studies on the chemical behavior of fluorinated alcohols and their interaction with other compounds can shed light on the potential applications and reactivity of 7,7,8,8,8-Pentafluorooctan-1-ol. For instance, the biodegradation studies of fluorotelomer alcohols suggest how environmental breakdown processes might affect similar compounds (Dinglasan et al., 2004).

Scientific Research Applications

  • Diffusion Coefficients of Fluorinated Surfactants in Water :

    • This study measured the intradiffusion coefficients of various fluorinated alcohols, including 2,2,3,3,3-pentafluoropropan-1-ol and 2,2,3,3,4,4,4-heptafluorobutan-1-ol, in water through experimental and simulation methods. Such research is crucial in understanding the behavior of fluorinated compounds in aqueous environments (Pereira et al., 2014).
  • Estrogen-Like Properties of Fluorotelomer Alcohols :

    • This study investigated the estrogen-like properties of fluorotelomer alcohols like 1H,1H,2H,2H-perfluorooctan-1-ol, revealing their potential impact on hormone-dependent cell proliferation. Such findings highlight the need for further in vivo testing for specific endocrine-related endpoints (Maras et al., 2005).
  • Fluorotelomer Alcohol Biodegradation :

    • The biodegradation of 8:2 telomer alcohol (8:2 FTOH) was examined, highlighting its transformation into perfluorooctanoic acid (PFOA) and other acids. This study provides insight into the environmental degradation pathways of fluorotelomer alcohols, which could lead to the formation of toxic and bioaccumulative perfluorinated acids (Dinglasan et al., 2004).
  • Bulk and Solution Polymerization Using Tris(pentafluorophenyl)gallium and Tris(pentafluorophenyl)aluminum :

    • This research explored the use of perfluoroarylated Lewis acids for polymerization processes, offering a greener approach in the field of polymer chemistry. Such studies are vital for developing more environmentally friendly industrial processes (Hand et al., 2014).
  • Investigation of the Biodegradation Potential of a Fluoroacrylate Polymer Product :

    • The study investigated the biodegradation of fluorinated polymers, like fluoroacrylate polymer, in soils. Understanding the environmental fate of such polymers is crucial for assessing their impact and potential source of perfluorocarboxylates in the environment (Russell et al., 2008).
  • In vitro Metabolism of 8-2 Fluorotelomer Alcohol :

    • This research provided insights into the metabolism of 8-2 Fluorotelomer alcohol in different species, including rats, mice, trout, and humans. Such studies are significant for understanding the biological fate of fluorotelomer alcohols and their potential human health impacts (Nabb et al., 2007).
  • Gene Expression Profiles in Rat Liver Treated with Perfluorooctanoic Acid (PFOA) :

    • This study used microarray techniques to explore the biological effects of PFOA on gene regulation, providing essential data on the molecular-level impacts of perfluorinated compounds on living organisms (Guruge et al., 2006).

Safety and Hazards

For safety information and potential hazards, it’s best to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

7,7,8,8,8-pentafluorooctan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13F5O/c9-7(10,8(11,12)13)5-3-1-2-4-6-14/h14H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVIIYFXMBLZGQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCO)CCC(C(F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13F5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30379751
Record name 7,7,8,8,8-pentafluorooctan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30379751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7,7,8,8,8-Pentafluorooctan-1-ol

CAS RN

161981-34-6
Record name 7,7,8,8,8-pentafluorooctan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30379751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 161981-34-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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